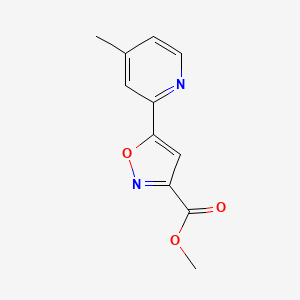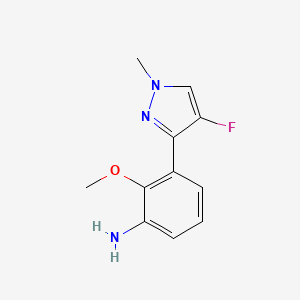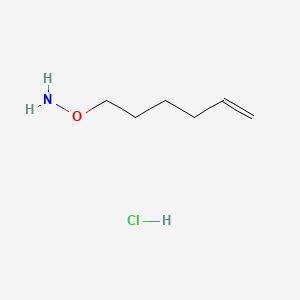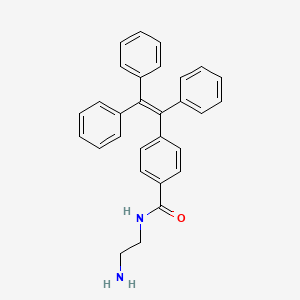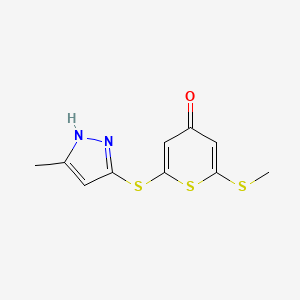
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one typically involves the reaction of 3-methyl-1H-pyrazole-5-thiol with a suitable thiopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole or thiopyran derivatives.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-thiol: A precursor in the synthesis of the compound.
Thiopyranone derivatives: Structural analogs with similar reactivity.
Pyrazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is unique due to its combined pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2OS3 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrazol-3-yl)sulfanyl]-6-methylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-8(12-11-6)15-10-5-7(13)4-9(14-2)16-10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BSGXKRSFFQIQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)SC2=CC(=O)C=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)


